molecular formula C24H29NO B5105330 [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol

[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol

Cat. No. B5105330
M. Wt: 347.5 g/mol
InChI Key: SDBCOWAEWYMMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol, also known as PPM, is a chemical compound that has been studied extensively for its potential use in scientific research. PPM is a member of the piperidine family of compounds and has been shown to have a range of interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol has been shown to have a range of interesting biochemical and physiological effects, including its ability to enhance the activity of the GABA-A receptor, increase the release of dopamine, and reduce the release of glutamate. These effects make it a promising candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol is its ability to act as a positive allosteric modulator of the GABA-A receptor. This makes it a promising candidate for the development of new drugs for the treatment of anxiety and other neurological disorders. However, one of the limitations of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of future directions that could be pursued in the study of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol. One potential avenue of research is the development of new drugs that are based on the structure of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol. Another potential direction is the investigation of the role of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol in the regulation of neuronal activity and its potential use in the treatment of neurological disorders. Finally, further studies could be conducted to better understand the mechanism of action of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol and its effects in different experimental settings.

Synthesis Methods

[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol can be synthesized using a variety of methods, including the reaction of 4-piperidone with benzyl propargyl ether followed by reduction with sodium borohydride. Other methods include the reaction of 4-piperidinone with phenylacetaldehyde followed by reduction with sodium borohydride.

Scientific Research Applications

[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol has been studied for its potential use in a wide range of scientific research applications, including neurobiology, pharmacology, and medicinal chemistry. [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol has been shown to have a range of interesting properties, including its ability to act as a positive allosteric modulator of the GABA-A receptor. This makes it a promising candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.

properties

IUPAC Name

[4-(3-phenylpropyl)-1-(3-phenylprop-2-ynyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO/c26-21-24(15-7-13-22-9-3-1-4-10-22)16-19-25(20-17-24)18-8-14-23-11-5-2-6-12-23/h1-6,9-12,26H,7,13,15-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBCOWAEWYMMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.